3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine
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Overview
Description
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine typically involves the coupling of a chlorinated pyridine derivative with a phenylpyridine moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a chloropyridine is reacted with a boronic acid derivative of phenylpyridine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the pyridine ring .
Scientific Research Applications
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler analog with a single chlorine substitution on the pyridine ring.
3-(3-Chlorophenyl)pyridine: Similar structure but lacks the additional pyridine ring.
Pentachloropyridine: A highly chlorinated derivative with different reactivity and applications.
Uniqueness
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is unique due to its dual pyridine structure, which provides distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
3-(3-chloro-5-pyridin-4-ylphenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRTECXUWKZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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